molecular formula C14H23Cl2FN4O B1429955 N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide dihydrochloride CAS No. 1427379-71-2

N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide dihydrochloride

Cat. No.: B1429955
CAS No.: 1427379-71-2
M. Wt: 353.3 g/mol
InChI Key: YFLUTAKCOXBUAC-UHFFFAOYSA-N
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Description

N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide dihydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of an amino group, a fluorine atom, and an ethylpiperazine moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide dihydrochloride typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the intermediate: The initial step involves the reaction of 3-amino-4-fluoroaniline with an appropriate acylating agent to form an intermediate compound.

    Introduction of the piperazine ring: The intermediate is then reacted with 4-ethylpiperazine under suitable conditions to introduce the piperazine ring.

    Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the fluorine atom to a hydrogen atom.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-amino-4-fluorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide
  • N-(3-amino-4-fluorophenyl)-2-(4-methylpiperazin-1-yl)acetamide

Uniqueness

N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide dihydrochloride is unique due to the presence of the ethylpiperazine moiety, which can influence its binding affinity and specificity towards certain molecular targets. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN4O.2ClH/c1-2-18-5-7-19(8-6-18)10-14(20)17-11-3-4-12(15)13(16)9-11;;/h3-4,9H,2,5-8,10,16H2,1H3,(H,17,20);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLUTAKCOXBUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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